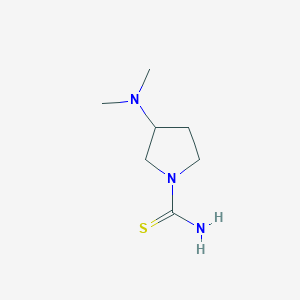
3-(dimethylamino)pyrrolidine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dimethylamino)pyrrolidine-1-carbothioamide is a chemical compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)pyrrolidine-1-carbothioamide typically involves the condensation of carboxylic acids with amines. One common method is the direct amidation reaction, which can be catalyzed by metal-based catalysts such as boronic acids and esters . The reaction is often carried out in the presence of a Lewis acid metal complex, such as titanium tetrachloride (TiCl4), in pyridine at elevated temperatures (around 85°C) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-(dimethylamino)pyrrolidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-(dimethylamino)pyrrolidine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of polymers and other industrial materials
Mecanismo De Acción
The mechanism of action of 3-(dimethylamino)pyrrolidine-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Prolinol
Uniqueness
3-(dimethylamino)pyrrolidine-1-carbothioamide is unique due to its specific structural features, such as the dimethylamino group and the carbothioic acid amide moiety. These features contribute to its distinct chemical reactivity and potential biological activity compared to other pyrrolidine derivatives .
Propiedades
Fórmula molecular |
C7H15N3S |
|---|---|
Peso molecular |
173.28 g/mol |
Nombre IUPAC |
3-(dimethylamino)pyrrolidine-1-carbothioamide |
InChI |
InChI=1S/C7H15N3S/c1-9(2)6-3-4-10(5-6)7(8)11/h6H,3-5H2,1-2H3,(H2,8,11) |
Clave InChI |
RKANZVPXFYNLBS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1CCN(C1)C(=S)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













